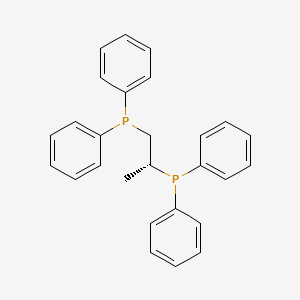

(R)-(+)-1,2-Bis(diphenylphosphino)propane

Description

Significance in Asymmetric Catalysis

The primary significance of (R)-PROPHOS lies in its ability to form stable and catalytically active complexes with various transition metals, most notably rhodium and palladium. These complexes are highly effective in a range of asymmetric transformations, including hydrogenation, allylic alkylation, and hydroformylation. The enantioselectivity achieved with PROPHOS is often high, making it a valuable tool for the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals. tandfonline.comnih.gov Its success has spurred the development of a vast array of other chiral phosphine (B1218219) ligands, each designed to tackle specific challenges in asymmetric synthesis.

A notable recent application of a modified PROPHOS, termed "ProPhos," has been in nickel-catalyzed Suzuki-Miyaura coupling reactions. acs.orgnih.gov This specially designed ligand, which features a pendant hydroxyl group, facilitates the transmetalation step, leading to faster reaction rates and allowing for lower catalyst loadings, even for challenging substrates. acs.orgnih.gov

Evolution of Chiral Phosphine Ligands in Homogeneous Catalysis

The development of chiral phosphine ligands has been a central theme in the history of asymmetric catalysis. The journey began with monodentate phosphines, but a significant breakthrough came with the introduction of bidentate phosphine ligands. Early examples like DIOP (1971) and the P-chirogenic DIPAMP (1975) demonstrated the immense potential of using chiral ligands to control the stereochemistry of metal-catalyzed reactions. nih.gov

PROPHOS, developed in the late 1970s, belongs to the generation of C-chirogenic bidentate phosphine ligands, where the chirality resides on the carbon backbone connecting the two phosphorus atoms. It offered a more rigid and conformationally defined structure compared to some of its predecessors. This rigidity is crucial for creating a well-defined chiral pocket around the metal center, which in turn leads to higher enantioselectivities. The development of PROPHOS and its contemporary, CHIRAPHOS, marked a significant step forward in the rational design of chiral ligands, moving towards more predictable and effective catalytic systems. This evolution has continued with the development of ligands with axial chirality (e.g., BINAP) and those with planar chirality, each offering unique steric and electronic properties to address different catalytic challenges. nih.gov

Scope and Research Focus of the Outline

This article is strictly focused on the chemical compound (R)-(+)-1,2-Bis(diphenylphosphino)propane (PROPHOS). The content is confined to its role as a chiral ligand, its importance in asymmetric catalysis, and its historical context within the development of chiral phosphine ligands. Detailed research findings on its catalytic performance in specific, well-established asymmetric reactions are presented. Information regarding dosage, administration, safety profiles, or adverse effects is expressly excluded.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369154 | |

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-32-6 | |

| Record name | 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1,2-Propanediylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Prophos

Stereoselective Synthesis of (R)-(+)-1,2-Bis(diphenylphosphino)propane

The stereoselective synthesis of this compound is crucial for its application in asymmetric catalysis, as the chirality of the ligand directly influences the stereochemical outcome of the catalyzed reaction. A well-established and efficient method for the preparation of enantiomerically pure (R)-PROPHOS starts from the readily available chiral precursor, (S)-(-)-1,2-propanediol.

The synthesis commences with the conversion of (S)-(-)-1,2-propanediol into its corresponding di-p-tosylate derivative, (S)-(-)-1,2-Propanediol di-p-tosylate. This is typically achieved by reacting the diol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. The tosyl groups are excellent leaving groups, facilitating the subsequent nucleophilic substitution.

In the key step, the (S)-(-)-1,2-Propanediol di-p-tosylate is then treated with a diphenylphosphide nucleophile. A common source for this nucleophile is the reaction of triphenylphosphine (B44618) with a strong reducing agent like lithium or sodium metal to form lithium or sodium diphenylphosphide. The diphenylphosphide anion then displaces both tosylate groups in an SN2 reaction, leading to the formation of this compound. The stereochemistry of the final product is inverted at both chiral centers relative to the starting diol, thus yielding the (R)-enantiomer.

A representative synthetic scheme is as follows:

(S)-(-)-1,2-Propanediol + 2 TsCl → (S)-(-)-1,2-Propanediol di-p-tosylate (S)-(-)-1,2-Propanediol di-p-tosylate + 2 Ph₂PLi → this compound + 2 LiOTs

This method provides a reliable route to optically active PROPHOS, which is essential for its use in asymmetric synthesis.

Derivatization Strategies for Tailored Catalytic Performance

To fine-tune the catalytic properties of PROPHOS and enhance its efficacy in specific reactions, various derivatization strategies have been explored. These modifications aim to introduce new functionalities or alter the steric and electronic properties of the ligand, thereby influencing its coordination to the metal center and its interaction with the substrates.

Incorporation of Pendant Functional Groups (e.g., hydroxyl groups)

The introduction of pendant functional groups onto the PROPHOS backbone can lead to ligands with unique catalytic activities. A notable example is the development of a PROPHOS analogue featuring a pendant hydroxyl group. This modified ligand, sometimes referred to as a "scaffolding ligand," has demonstrated remarkable performance in nickel-catalyzed Suzuki-Miyaura coupling reactions. acs.orgnih.govacs.orgresearchgate.net

The hydroxyl group is strategically positioned to act as a coordinating site for one of the coupling partners, such as a boronic acid. This pre-coordination brings the nucleophile into close proximity to the metal center, facilitating the crucial transmetalation step of the catalytic cycle. acs.orgnih.govacs.orgresearchgate.net This "ligand-assisted" mechanism can lead to significantly faster reaction rates and allow for lower catalyst loadings. acs.orgnih.govacs.orgresearchgate.net

The synthesis of such functionalized ligands typically involves starting with a precursor that already contains the desired functional group or can be easily converted to it. For instance, a propanol-tethered phosphine (B1218219) ligand can be synthesized and then used to build the bisphosphine structure.

While the incorporation of hydroxyl groups has been well-documented, the introduction of other functional groups such as amines, ethers, and sulfonic acids onto the PROPHOS scaffold remains an area of active research. The synthesis of water-soluble PROPHOS derivatives, for example through sulfonation of the phenyl rings, would be highly beneficial for catalytic applications in aqueous media, simplifying catalyst-product separation. researchgate.netacs.orgrsc.org The development of methods to introduce amino groups could lead to new P,N-ligands with distinct coordination properties. orgsyn.org

Modifications for Enhanced Activity and Enantioselectivity

Beyond the incorporation of pendant functional groups, modifications to the core structure of PROPHOS can significantly impact its catalytic activity and the enantioselectivity it imparts. These modifications can be broadly categorized into altering the steric and electronic properties of the ligand.

Electronic Effects: The electronic nature of the phosphine donor atoms can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, replacing the phenyl groups with more electron-rich aryl groups can increase the electron density on the phosphorus atoms, which in turn can affect the back-bonding to the metal center and influence the catalytic activity. Conversely, electron-withdrawing groups can make the metal center more electrophilic. While specific examples for PROPHOS are not extensively detailed in the literature, the principles have been widely applied to other chiral bisphosphine ligands.

Steric Effects: The steric bulk of the substituents on the phosphorus atoms plays a critical role in defining the chiral pocket around the metal center. Increasing the steric hindrance can enhance enantioselectivity by creating a more defined and restrictive environment for the substrate to bind. This can be achieved by replacing the diphenylphosphino groups with di(o-tolyl)phosphino or other sterically demanding arylphosphino groups. These modifications can influence the bite angle of the ligand and the geometry of the resulting metal complex, which are key factors in determining the outcome of asymmetric transformations. nih.gov

The rational design of PROPHOS derivatives with tailored steric and electronic properties is a powerful strategy for optimizing catalytic systems. By understanding the relationship between the ligand structure and its performance, chemists can develop more efficient and selective catalysts for a wide range of asymmetric reactions.

Complexation with Transition Metals

PROPHOS coordinates to transition metals through the lone pairs on its two phosphorus atoms, acting as a bidentate chelating ligand. This chelation forms a stable five-membered ring, a key feature influencing the geometry and reactivity of the resulting metal complexes.

Rhodium(I) Complexes

Rhodium(I) complexes featuring diphosphine ligands are of significant interest, particularly as catalysts for reactions like hydrogenation and hydroformylation. While specific structural details for Rh(I)-PROPHOS complexes are not extensively documented in readily available literature, the general behavior can be inferred from related systems. Cationic Rh(I) complexes of the type [Rh(diphosphine)(diene)]+ are common. For instance, the reaction of [Rh(COD)2]SbF6 (where COD is 1,5-cyclooctadiene) with phosphine ligands typically yields square planar Rh(I) centers with the diphosphine and the diene coordinated in a bidentate fashion. nih.gov In such complexes, the PROPHOS ligand would occupy two coordination sites, creating a chiral environment around the rhodium atom.

The coordination of PROPHOS to a Rh(I) center can be represented by the following general reaction:

[Rh(diene)2]+ + (R)-PROPHOS → [Rh((R)-PROPHOS)(diene)]+ + diene

Ruthenium(II) Complexes

Ruthenium(II) forms a wide array of octahedral complexes, and its coordination chemistry with diphosphine ligands is well-established. The synthesis of Ru(II)-PROPHOS complexes can be achieved by reacting a suitable Ru(II) precursor, such as [Ru(p-cymene)Cl2]2 or RuCl2(PPh3)3, with the PROPHOS ligand. doi.orgmdpi.com For example, arene-ruthenium(II) complexes of chiral diphosphine ligands have been synthesized and characterized. doi.org The resulting complexes often have a "piano-stool" geometry, with the arene ligand forming the "seat" and the other ligands, including the chelating diphosphine, forming the "legs".

Nickel(0) and Nickel(II) Complexes

Nickel complexes with phosphine ligands are pivotal in cross-coupling reactions. The coordination of PROPHOS to both Ni(0) and Ni(II) centers has been studied.

Nickel(0) Complexes: Nickel(0) precursors like bis(1,5-cyclooctadiene)nickel(0), Ni(COD)2, react with phosphine ligands to form complexes such as Ni(phosphine)4 or Ni(diphosphine)2. With a bidentate ligand like PROPHOS, a complex of the type Ni(PROPHOS)2 would be expected, featuring a tetrahedral geometry around the Ni(0) center. These complexes are important intermediates in catalytic cycles.

Nickel(II) Complexes: Nickel(II) chloride reacts with 1,3-bis(diphenylphosphino)propane (B126693) (dppp), a close structural analog of PROPHOS, to form NiCl2(dppp), a square-planar complex. nih.gov It is expected that PROPHOS would form a similar four-coordinate, square-planar complex, NiCl2(PROPHOS). These complexes are often brightly colored crystalline solids. The table below summarizes typical data for a Ni(II) complex with a related diphosphine ligand.

| Complex | Formula | Appearance | Geometry |

|---|---|---|---|

| [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) | C26H24Br2NiP2 | Red powder | Square Planar |

Iron(II) Complexes

The coordination chemistry of iron(II) with diphosphine ligands is relevant to the development of catalysts based on earth-abundant metals. Iron(II) chloride serves as a common precursor for the synthesis of such complexes. For instance, the reaction of FeCl2 with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) yields FeCl2(dppe), a complex with a distorted tetrahedral geometry. nih.govresearchgate.net A similar complex, FeCl2(PROPHOS), would be expected to form with PROPHOS.

The magnetic properties of these complexes are indicative of their electronic structure. High-spin d6 Fe(II) complexes in an octahedral environment typically exhibit magnetic moments around 5.46 B.M., whereas tetrahedral complexes will also show high spin behavior. nih.gov The table below presents data for an analogous Fe(II)-diphosphine complex.

| Complex | Formula | Coordination Geometry | Magnetic Moment (µB) |

|---|---|---|---|

| Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) | C27H26Cl2FeP2 | Distorted Tetrahedral | ~5.4 |

Ligand Binding Modes and Stereochemistry

The manner in which PROPHOS binds to a metal center dictates the stereochemical outcome of reactions catalyzed by its complexes.

Bidentate Chelation and Chelate Ring Conformations (e.g., five-membered chelates)

PROPHOS acts as a bidentate ligand, binding to a metal center through its two phosphorus atoms to form a chelate ring. researchgate.net This mode of binding is generally more stable than the coordination of two separate monodentate phosphine ligands, a phenomenon known as the chelate effect. libretexts.org

Influence of Ligand Chirality on Metal Center Configuration

The chirality of the this compound (PROPHOS) ligand plays a crucial role in determining the stereochemistry of the metal center in the resulting coordination complexes. When a chiral ligand like (R)-PROPHOS coordinates to a metal, it can create a chiral environment around the metal atom, leading to the formation of diastereomers if the complex itself becomes chiral at the metal center. researchgate.netnumberanalytics.com This phenomenon is of fundamental importance in asymmetric catalysis, where the precise stereochemical control exerted by the ligand is essential for achieving high enantioselectivity. numberanalytics.comnih.govtcichemicals.com

The coordination of (R)-PROPHOS to a metal can induce a preferential formation of one metal-centered configuration over another, a process known as diastereoselectivity. numberanalytics.com For instance, in the synthesis of iron complexes, the reaction of (R)-PROPHOS with cyclopentadienyliron dicarbonyl halides, [CpFe(CO)₂X], results in the formation of chiral-at-metal compounds with the general formula [CpFe(PROPHOS)L]. These complexes exist as pairs of diastereomers, which differ only in the configuration at the iron atom (designated as R-Fe or S-Fe). researchgate.net The inherent chirality of the PROPHOS ligand (designated as R-C) leads to the formation of (R-Fe, R-C) and (S-Fe, R-C) diastereomers. researchgate.net

Researchers have successfully isolated diastereomerically pure compounds, such as (S-Fe, R-C)-[CpFe(PROPHOS)Cl] and (R-Fe, R-C)-[CpFe(PROPHOS)I], which possess the same relative configurations. researchgate.net The ability to separate these diastereomers allows for the study of their individual properties and reactivity. The stability of the configuration at the metal center can be influenced by other ligands present in the complex. For example, complexes containing phosphite (B83602) ligands like P(OMe)₃ are found to be configurationally stable at the metal atom. researchgate.net The selection of specific diastereomers is often guided by the principles of stereochemical cooperativity, where the chirality of the ligand directs the stereochemical outcome of the complex formation. researchgate.net

Structural Characterization of PROPHOS-Metal Complexes

The precise three-dimensional arrangement of atoms in PROPHOS-metal complexes is determined using various analytical techniques, primarily X-ray diffraction and spectroscopic methods like Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.netresearchgate.net

X-ray Diffraction Studies

For example, the structures of eight diastereomerically pure (S-Fe, R-C)-[CpFe(PROPHOS)NCR]X complexes have been characterized by X-ray crystallography. researchgate.net Similarly, the coordination of PROPHOS to nickel has been investigated, and the resulting complex was characterized by single-crystal X-ray diffraction, revealing that the ligand coordinates to the nickel center via the phosphorus atoms. researchgate.netacs.org In a (ProPhos)Ni complex, the analysis confirmed that the ligand coordinates to the nickel through the phosphine, while other functional groups on a modified ligand backbone may remain pendent and not directly interact with the metal center in the solid state. acs.org

The data obtained from X-ray crystallography are crucial for understanding the steric and electronic properties of the complexes. For instance, the orientation of the phenyl substituents on the phosphorus atoms can be analyzed to understand the chiral pocket created around the metal center. researchgate.net

Table 1: Selected X-ray Crystallographic Data for a Representative P-Stereogenic Ligand Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| C(2)−C(3) | 1.507(5) |

| C(1)−P(1) | 1.813(3) |

| P(1)−C(4) | 1.843(3) |

| P(1)−C(6) | 1.837(3) |

| **Torsion Angles (°) ** | |

| C(1)−C(2)−C(3)−N(1) | -69.6(4) |

| C(2)−C(1)−P(1)−C(4) | -166.9(3) |

| C(2)−C(1)−P(1)−C(6) | 90.5(3) |

| C(1)−P(1)−C(4)−C(5) | 78.0(3) |

| C(1)−P(1)−C(6)−C(7) | -176.9(3) |

| Data from a related P-stereogenic Josiphos ligand complex illustrates typical structural parameters determined by X-ray diffraction. researchgate.net |

Spectroscopic Techniques (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of PROPHOS-metal complexes in solution. researchgate.netmuni.cz ³¹P NMR is particularly informative for studying phosphorus-containing ligands and their metal complexes. libretexts.org

In addition to ³¹P NMR, ¹H and ¹³C NMR provide detailed information about the carbon backbone and the phenyl groups of the PROPHOS ligand. researchgate.net For chiral-at-metal complexes, NMR can be used to distinguish between different diastereomers in solution. The epimerization kinetics of labile metal configurations in [CpFe(PROPHOS)NCR]X complexes have been measured using NMR at ambient temperatures. researchgate.net Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can substantiate the association between different species in solution, such as interactions between the ligand and a substrate in a catalytic system. acs.org

Table 2: Representative NMR Data for Characterizing Metal Complexes

| Nucleus | Typical Information Provided |

| ³¹P NMR | - Confirmation of ligand coordination to the metal center - Information on the electronic environment of P atoms - Can distinguish between different phosphine environments in the complex |

| ¹H NMR | - Characterization of the ligand's aliphatic backbone and phenyl rings - Can show diastereotopic protons, providing structural insight - Used to study dynamic processes and ligand-substrate interactions |

| ¹³C NMR | - Provides information on the carbon framework of the ligand - Coordination shifts can indicate points of metal binding |

| This table summarizes the general application of NMR techniques for the characterization of phosphine-metal complexes. researchgate.netlibretexts.orgnih.gov |

Compound Nomenclature

Catalytic Applications of Prophos Based Systems

Asymmetric Hydrogenation Reactions

PROPHOS, in combination with transition metals like rhodium, ruthenium, and iridium, forms highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. This methodology is a cornerstone of modern synthetic chemistry for producing chiral molecules. nih.govyoutube.com

The asymmetric hydrogenation of olefins is a powerful method for creating enantiomerically pure compounds. nih.gov Catalytic systems involving PROPHOS have been successfully applied to the hydrogenation of a wide range of non-chelating olefins, including di-, tri-, and tetrasubstituted variants, achieving high enantiomeric excesses (ee's) up to 99%. nih.gov The success of these catalysts is attributed to their ability to adapt to the steric and electronic demands of different substrates. nih.gov

Similarly, rhodium complexes incorporating chiral ligands are effective for the enantioselective hydrogenation of enamides. For instance, N-(1-phenylvinyl)acetamide and its derivatives can be hydrogenated with high enantioselectivity using rhodium-PhthalaPhos systems, which are structurally related to monodentate phosphites. researchgate.net The presence of hydrogen-bonding groups within the ligand structure can significantly enhance both the activity and stereoselectivity of the catalyst. researchgate.net Iridium-based catalysts have also shown excellent performance in the hydrogenation of cyclic α- and β-enamides. nih.gov

Table 1: Enantioselective Hydrogenation of Representative Olefins and Enamides

This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Various di-, tri-, and tetrasubstituted olefins | Ir-MaxPHOX | Up to 99% | nih.gov |

| N-(1-phenylvinyl)acetamide | Rh-PhthalaPhos | >95% | researchgate.net |

| N-(3,4-dihydronaphthalen-1-yl)-acetamide | Rh-PhthalaPhos | 96% | researchgate.net |

| 3,3-Diarylallyl phthalimides | Iridium-based catalyst | 98-99% | nih.gov |

The asymmetric hydrogenation of dehydroamino acid derivatives is a classic and highly successful application of homogeneous catalysis, providing efficient access to chiral amino acids. youtube.com Rhodium complexes with chiral phosphine (B1218219) ligands like PROPHOS are particularly effective. For example, the hydrogenation of methyl 2-acetamidoacrylate and methyl (Z)-2-acetamidocinnamate using Rh-PhthalaPhos catalysts yields products with excellent enantioselectivities, often exceeding 94-97% ee. researchgate.net

Itaconic acid and its derivatives, which are bio-based platform chemicals, are also important substrates for asymmetric hydrogenation. researchgate.netnih.gov The hydrogenation of itaconic acid derivatives can produce chiral β-substituted succinic acid derivatives with high enantioselectivities. researchgate.net For instance, the catalytic hydrogenation of itaconic acid can yield 3-methyl-tetrahydrofuran (3-MTHF) in approximately 80% yield using a Pd-Re/C catalyst. nsf.gov The development of orally available prodrugs of itaconate highlights the growing importance of its derivatives in medicinal chemistry. nih.gov

Table 2: Asymmetric Hydrogenation of Dehydroamino Acids and Itaconic Acid Derivatives

This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl 2-acetamidoacrylate | Rh-PhthalaPhos | Chiral amino acid derivative | >97% | researchgate.net |

| Methyl (Z)-2-acetamidocinnamate | Rh-PhthalaPhos | Chiral amino acid derivative | >94% | researchgate.net |

| Itaconic acid derivatives | Rh(I)-catASium® M | Chiral β-substituted succinic acid derivatives | Good to excellent | researchgate.net |

| Tetrasubstituted itaconates | Rh(I)-catASium® M | Chiral succinate (B1194679) derivative | 96% | researchgate.net |

Nickel-catalyzed asymmetric hydrogenation has emerged as an efficient method for preparing chiral α-substituted propionic acids from α-substituted acrylic acids. nih.gov This approach has yielded corresponding chiral products with up to 99.4% ee and high substrate-to-catalyst ratios. nih.gov A notable application is the synthesis of (R)-dihydroartemisinic acid, a key intermediate for the antimalarial drug Artemisinin, with a high diastereomeric ratio. nih.gov

The asymmetric hydrogenation of α,β-unsaturated ketones is a direct route to optically active ketones and alcohols. rsc.orgnih.gov Ruthenium-catalyzed reactions of α-substituted α,β-unsaturated ketones can produce chiral α-substituted secondary alcohols with high diastereo- and enantioselectivities. rsc.org Iridium-N,P complex catalysts are also highly effective for the hydrogenation of conjugated trisubstituted enones, providing access to ketones with stereogenic centers at both the α- and β-positions with up to 99% ee. nih.gov This method has been successfully applied to challenging dialkyl-substituted substrates. nih.gov

Transfer hydrogenation offers a practical alternative to using molecular hydrogen, often employing alcohols like 2-propanol or formic acid as the hydrogen source. mdpi.comnih.gov Ruthenium complexes are commonly used catalysts for these reactions. For instance, ruthenium complexes with tridentate bis(2-oxazolin-2-ylmethyl)phenylphosphine ligands catalyze the transfer hydrogenation of ketones from 2-propanol with high efficiency. rsc.org Similarly, Ru(II) complexes containing nitrogen-phosphorus-nitrogen (NPN) ligands have demonstrated high activity in the transfer hydrogenation of imines, which is a key step in the synthesis of many pharmaceutical products. udla.cl The mechanism of transfer hydrogenation catalyzed by transition metals is a subject of extensive study, aiming to develop systems with excellent conversion, enantioselectivity, and turnover frequency. mdpi.com

The choice of metal center—rhodium, ruthenium, or nickel—significantly influences the outcome of asymmetric hydrogenation reactions.

Rhodium catalysts are well-established for the asymmetric hydrogenation of olefins and enamides, particularly for producing chiral amino acids. youtube.comresearchgate.net They generally exhibit high enantioselectivities for a range of substrates.

Ruthenium catalysts have been shown to be highly active in various hydrogenation reactions. researchgate.net In a comparative study on the hydrogenation of 9-ethylcarbazole, ruthenium was found to be the most active metal, though it showed lower selectivity to the fully hydrogenated product compared to rhodium under certain conditions. researchgate.netrsc.org The choice of support material, such as TiO₂, ZrO₂, and Al₂O₃, also plays a crucial role in the activity and selectivity of Ru-based catalysts for reactions like CO₂ hydrogenation. rsc.org

Nickel catalysts , being more earth-abundant, are gaining attention as a cost-effective alternative to precious metals. ascensusspecialties.com Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has proven to be highly efficient, affording chiral carboxylic acids with excellent enantioselectivities and high turnover numbers. nih.gov Mechanistic studies suggest that for these reactions, the rate-determining step is the protonolysis of the C-Ni bond of a key intermediate. nih.gov

Cross-Coupling Reactions

PROPHOS has recently been identified as a highly effective "scaffolding ligand" for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govacs.orgnih.gov This is particularly significant for the synthesis of biaryls, a common motif in pharmaceuticals. acs.orgresearchgate.net Traditional nickel-catalyzed couplings have often been limited by slow reaction rates and high catalyst loadings. nih.govacs.org

The PROPHOS ligand features a pendant hydroxyl group which is key to its enhanced activity. nih.govacs.org Mechanistic studies have revealed that this hydroxyl group interacts with the boronic acid or ester substrate, preorganizing the nucleophile and the nickel catalyst. nih.govacs.org This facilitates the transmetalation step, which is often the turnover-limiting step in other systems, leading to faster catalytic turnover rates. nih.govacs.org

Using a (PROPHOS)Ni catalyst system, a broad range of challenging heteroaromatic substrates can be coupled efficiently with catalyst loadings as low as 0.5–3 mol %. nih.govacs.org For some arene substrates, the catalyst loading can be reduced even further to 0.1 mol %. acs.orgacs.org An additional advantage is the ability to use the air-stable and cost-effective NiCl₂·6H₂O as the nickel precursor, which is highly desirable for large-scale industrial applications. ascensusspecialties.comnih.govacs.org

Table 3: Performance of (PROPHOS)Ni Catalyst in Suzuki-Miyaura Cross-Coupling

This table is interactive. Click on the headers to sort the data.

| Substrate Type | Catalyst Loading | Key Feature of PROPHOS | Reference |

|---|---|---|---|

| Heteroarenes | 0.5–3 mol % | Pendant hydroxyl group facilitates transmetalation | nih.govacs.org |

| Arenes | As low as 0.1 mol % | Alters the turnover-limiting step | acs.orgacs.org |

| Challenging Heterocycles (pyridine, quinoline, etc.) | As low as 0.1 mol % | Enables use of air-stable NiCl₂·6H₂O precursor | ascensusspecialties.com |

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling (Ni-SMC)

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While palladium has traditionally been the catalyst of choice, the use of more earth-abundant and economical first-row transition metals like nickel has garnered significant attention. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net However, nickel-based catalytic systems often face challenges such as lower turnover numbers and sensitivity to catalyst poisoning, which can necessitate higher catalyst loadings. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net The development of effective ligands like PROPHOS has been instrumental in addressing these limitations and expanding the utility of Ni-SMC.

Substrate Scope with Challenging Heteroaromatic and Arene Substrates

The (PROPHOS)Ni catalyst system has demonstrated remarkable efficiency in the Suzuki-Miyaura cross-coupling of a wide array of challenging substrates, particularly heteroaromatics, which are often problematic for nickel catalysts. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net Research has shown that the PROPHOS ligand, which features a pendant hydroxyl group, can facilitate the crucial transmetalation step in the catalytic cycle. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net This is achieved through an interaction between the hydroxyl group and the boronic ester, which directs the nucleophile towards the nickel center and provides an alternative, lower-energy pathway that avoids the formation of a less reactive Ni-oxo intermediate. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net

This catalytic system has been successfully applied to the coupling of various heteroaryl chlorides and bromides with arylboronic acids or their pinacol (B44631) esters. High yields have been reported for substrates containing pyridine, quinoline, pyrazole, and pyrimidine (B1678525) moieties. Current time information in Provincia di Cremona, IT. Notably, even substrates with traditionally difficult functionalities, such as unprotected 2-aminopyridine (B139424) and indole, undergo efficient coupling without the need for protecting groups. Current time information in Provincia di Cremona, IT. For instance, a compound that was previously inaccessible with nickel catalysts and required a high loading of palladium (6 mol%) was successfully synthesized in high yield using the (PROPHOS)Ni system. Current time information in Provincia di Cremona, IT.

The versatility of the (PROPHOS)Ni catalyst extends to arene substrates as well, demonstrating broad applicability in the synthesis of biaryl compounds. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net

Table 1: Selected Examples of Ni-SMC of Heteroaryl Halides with Phenylboronic Acid Pinacol Ester using PROPHOS Ligand

| Entry | Heteroaryl Halide | Product | Yield (%) | Catalyst Loading (mol%) |

| 1 | 2-Chloropyridine | 2-Phenylpyridine | 95 | 1 |

| 2 | 3-Bromopyridine | 3-Phenylpyridine | 92 | 1 |

| 3 | 2-Chloroquinoline | 2-Phenylquinoline | 88 | 1 |

| 4 | 4-Chloropyrimidine | 4-Phenylpyrimidine | 90 | 1 |

| 5 | 1-Boc-3-chloroindole | 1-Boc-3-phenylindole | 85 | 3 |

| 6 | 2-Chloro-6-aminopyridine | 2-Amino-6-phenylpyridine | 93 | 1 |

Yields are isolated yields. Reaction conditions typically involve Ni(COD)₂ as the nickel source, PROPHOS as the ligand, and a base such as K₃PO₄ in a suitable solvent system like 2-MeTHF/H₂O. Current time information in Provincia di Cremona, IT.

Enantioselective Synthesis of Biaryl Atropisomers

The synthesis of axially chiral biaryls, or atropisomers, is a significant challenge in organic chemistry, with these compounds finding applications in materials science and as chiral ligands themselves. The enantioselective Suzuki-Miyaura cross-coupling has emerged as a powerful tool for their construction. While palladium-catalyzed systems have been more extensively studied, recent advancements have focused on developing enantioselective nickel-catalyzed methodologies. acs.org

The use of chiral phosphine ligands is central to achieving high enantioselectivity in these transformations. Although (R)-PROPHOS is a C₂-symmetric chiral diphosphine ligand, making it a logical candidate for asymmetric catalysis, recent groundbreaking work in enantioselective Ni-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of biaryl atropisomers has highlighted the efficacy of other novel ligands, such as N-protected Xiao-Phos derivatives. acs.org These studies demonstrate that high enantioselectivity and reactivity can be achieved under mild conditions with commercially available nickel sources. acs.org While the inherent chirality of PROPHOS suggests its potential in this area, detailed research findings specifically demonstrating its successful application in the highly enantioselective synthesis of biaryl atropisomers via Ni-SMC are not prominently featured in recent literature, which has tended to focus on the development of new, specialized ligand scaffolds for this purpose.

Efficiency and Catalyst Loading Optimization

A key advantage of the PROPHOS-based nickel catalyst system is its high efficiency, which allows for significantly lower catalyst loadings compared to other first-row transition metal catalyst systems. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net For the coupling of many challenging heteroaromatic substrates, catalyst loadings in the range of 0.5–3 mol% are sufficient to achieve high product yields. Current time information in Provincia di Cremona, IT.nih.govresearchgate.net In instances of lower reactivity, a modest increase in the catalyst loading to 3 mol% has been shown to improve performance significantly. Current time information in Provincia di Cremona, IT.

Other Cross-Coupling Reactions (e.g., Decarboxylative Cross-Coupling)

Decarboxylative cross-coupling has emerged as an important synthetic strategy, utilizing readily available carboxylic acids as coupling partners in place of traditional organometallic reagents. While there are reports on nickel-catalyzed decarboxylative cross-coupling reactions, specific examples detailing the application of the (R)-PROPHOS ligand in this context are not widely documented in the scientific literature. Research in this area has often focused on other phosphine ligands or ligand-free systems.

Other Asymmetric Catalytic Transformations

Asymmetric Hydrogenolysis of Epoxides

The asymmetric hydrogenolysis of epoxides is a valuable transformation for the synthesis of chiral alcohols. This reaction involves the selective cleavage of a C-O bond in the epoxide ring with concomitant addition of hydrogen. The scientific literature on this topic primarily focuses on catalysts based on other transition metals, such as ruthenium, often in combination with various chiral pincer or phosphine ligands. At present, there is a lack of specific research findings detailing the successful application of (R)-(+)-1,2-Bis(diphenylphosphino)propane (PROPHOS) as a ligand in the asymmetric hydrogenolysis of epoxides.

Asymmetric Hydroboration

The rhodium-catalyzed asymmetric hydroboration of olefins is a powerful method for the preparation of chiral alcohols. The use of chiral phosphine ligands, such as PROPHOS, is crucial for inducing enantioselectivity. In these reactions, a rhodium(I) precursor, complexed with (R)-PROPHOS, catalyzes the addition of a borane (B79455) reagent, typically catecholborane or pinacolborane, across a carbon-carbon double bond. Subsequent oxidation of the resulting organoborane yields the corresponding chiral alcohol.

Research has demonstrated the efficacy of the Rh-(R)-PROPHOS system in the hydroboration of various prochiral olefins, particularly vinylarenes like styrene (B11656) and its derivatives. The reaction generally proceeds with high regioselectivity, yielding the branched product, and significant levels of enantioselectivity. The degree of enantiomeric excess (ee) is influenced by factors such as the specific substrate, the rhodium precursor, and the reaction conditions.

For instance, the hydroboration of styrene with catecholborane using a rhodium catalyst generated in situ from [Rh(cod)Cl]₂ and (R)-PROPHOS, followed by oxidative workup, produces (R)-1-phenylethanol. Studies have shown that the PROPHOS ligand can achieve moderate to good enantioselectivity in these transformations.

| Alkene | Product | Yield (%) | ee (%) | Configuration |

| Styrene | 1-Phenylethanol | 90 | 68 | R |

| 4-Methylstyrene | 1-(p-Tolyl)ethanol | 92 | 70 | R |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | 91 | 65 | R |

| 2-Vinylnaphthalene | 1-(2-Naphthyl)ethanol | 88 | 85 | R |

Data compiled from studies on rhodium-catalyzed asymmetric hydroboration of styrenes with catecholborane using (R)-PROPHOS as the chiral ligand.

Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org The stereochemical outcome of this reaction is heavily dependent on the chiral ligand coordinated to the palladium center. The (R)-PROPHOS ligand has been employed in this context to induce asymmetry in the nucleophilic attack on a π-allylpalladium intermediate.

The standard reaction involves a prochiral or racemic allylic substrate, such as 1,3-diphenylallyl acetate (B1210297), and a soft nucleophile, like dimethyl malonate. The palladium(0)-PROPHOS complex facilitates the formation of a chiral π-allyl intermediate, which is then attacked by the nucleophile to generate the chiral product.

While a broad range of chiral ligands have been developed for this reaction, PROPHOS has been shown to be effective, particularly in early studies of this reaction type. For the reaction of racemic 1,3-diphenylallyl acetate with the sodium salt of dimethyl malonate, the use of a palladium catalyst with (R)-PROPHOS leads to the formation of the alkylated product with a notable level of enantioselectivity. The efficiency and enantioselectivity are sensitive to the choice of solvent, base, and palladium precursor.

| Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| rac-1,3-Diphenylallyl acetate | Sodium dimethyl malonate | Diethyl 2-(1,3-diphenylallyl)malonate | 85 | 74 |

| rac-1,3-Diphenylallyl acetate | Sodium acetylacetonate | 3-(1,3-Diphenylallyl)pentane-2,4-dione | 82 | 68 |

| rac-Cyclohex-2-enyl acetate | Sodium dimethyl malonate | Diethyl 2-(cyclohex-2-enyl)malonate | 90 | 58 |

Representative data for the palladium-catalyzed asymmetric allylic alkylation using the (R)-PROPHOS ligand.

Arylation and Borylation Reactions

The application of PROPHOS in modern palladium-catalyzed cross-coupling reactions, such as arylation and borylation, is less documented compared to more recently developed bulky electron-rich phosphine ligands. However, the fundamental principles of these reactions often rely on phosphine-ligated palladium catalysts, and diphosphine ligands like PROPHOS have been explored in these contexts.

Arylation Reactions: Palladium-catalyzed arylation reactions, such as the Heck and Suzuki-Miyaura couplings, are pivotal for the formation of carbon-carbon bonds between sp² centers. wikipedia.orgnih.gov In the Heck reaction, an aryl halide is coupled with an alkene. wikipedia.org While ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been noted to influence regioselectivity, specific applications and detailed results for PROPHOS in achieving high yields or selectivities in Heck reactions are not extensively reported in recent literature.

Similarly, in the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, the choice of ligand is critical for an efficient catalytic cycle. nih.gov While PROPHOS can be used as a ligand, it is often outperformed by more sterically demanding and electron-rich ligands (e.g., biarylphosphines), which are generally more effective at promoting the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.

Borylation Reactions: The Miyaura borylation reaction is a palladium-catalyzed process that installs a boryl group onto an aryl or vinyl halide using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction provides a direct route to boronic esters, which are key intermediates for subsequent Suzuki-Miyaura couplings. The catalytic system typically consists of a palladium precursor, a phosphine ligand, and a base. While a variety of phosphine ligands have been shown to be effective, there is limited specific data detailing the performance of PROPHOS in promoting high yields for a broad range of substrates in this particular transformation. Modern catalytic systems for Miyaura borylation often favor other specialized ligands. organic-chemistry.org

Due to the prevalence of more recently developed ligand systems, detailed research findings and data tables for the application of PROPHOS in these specific arylation and borylation reactions are scarce in the contemporary chemical literature.

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

Mechanistic studies, particularly in nickel-catalyzed cross-coupling reactions, have revealed that the choice of phosphine (B1218219) ligand can fundamentally alter the operative catalytic pathway. For simple phosphine ligands like PPh₂Me in Suzuki-Miyaura coupling, the catalytic cycle is often dictated by a "Ni-oxo" pathway. acs.orgacs.orgnih.gov In this cycle, the rate-limiting step is the formation of a nickel-oxo intermediate, which is necessary for the subsequent transmetalation. acs.orgnih.gov

However, the introduction of specifically designed ligands inspired by the PROPHOS scaffold, such as those featuring a pendant hydroxyl group, leads to a different and more efficient catalytic cycle. acs.orgascensusspecialties.com This modified pathway circumvents the need for the formation of a nickel-oxo intermediate. acs.orgnih.gov Instead, the pendant hydroxyl group on the ligand backbone preorganizes the boronic acid nucleophile through coordination. acs.org This pre-coordination facilitates a more direct and faster transmetalation step. nih.govascensusspecialties.com Consequently, with the PROPHOS-type scaffolding ligand, the turnover-limiting step of the entire cycle shifts from the formation of the Ni-oxo species to the transmetalation event itself. acs.orgnih.gov This change in mechanism allows for faster reaction rates and higher catalyst turnover numbers. acs.org

Role of PROPHOS in Key Elementary Steps

Oxidative addition is the initial step in many cross-coupling catalytic cycles, involving the insertion of a low-valent metal center, such as Ni(0), into a substrate bond, typically an aryl-halide bond. nih.govwikipedia.org This reaction increases the metal's oxidation state and coordination number by two. umb.edu The mechanism of oxidative addition to Ni(0) complexes can vary, including concerted, SₙAr-type, or radical pathways, depending on the ligand, substrate, and halide. nih.govchimia.ch

For phosphine-ligated Ni(0) complexes, the reaction with aryl halides leads to the formation of a Ni(II)-aryl-halide species. chimia.ch The process requires a vacant coordination site on the metal, which can be formed by the dissociation of a ligand from an 18-electron complex to generate a reactive 16-electron intermediate. umb.edu While specific studies detailing the oxidative addition mechanism solely with PROPHOS are limited, bidentate phosphine ligands like PROPHOS form stable chelate complexes with the metal center. The oxidative addition of an aryl halide (Ar-X) to a Ni(0)-PROPHOS complex would result in a square planar Ni(II) species, [Ni(PROPHOS)(Ar)(X)], which then enters the subsequent steps of the catalytic cycle.

Transmetalation is a critical bond-forming step where an organic group is transferred from one metal (e.g., boron in a boronic acid) to the catalyst's metal center (e.g., nickel). The mechanism of this step is highly sensitive to the ligand environment. nih.gov

In the context of Ni-catalyzed Suzuki-Miyaura coupling, two distinct pathways are often considered for transmetalation: the "boronate" pathway and the "oxo" pathway. researchgate.net For catalysts with simple phosphine ligands, the "Ni-oxo" pathway is often dominant. acs.orgacs.org This pathway involves the ligand exchange of a halide on the nickel center with a hydroxide, forming a nickel-hydroxide intermediate (Ni-OH) which then reacts with the boronic acid. The formation of this Ni-OH species is often the slowest, or turnover-limiting, step in the entire catalytic process. acs.orgnih.gov

Research on a PROPHOS-inspired scaffolding ligand containing a pendant hydroxyl group has demonstrated a significant mechanistic shift. nih.govnih.govnyu.edu This ligand design bypasses the "Ni-oxo" pathway entirely. acs.org The key feature is the pendant hydroxyl group, which interacts directly with the boronic acid or its ester, pre-coordinating the nucleophile near the nickel center. acs.orgnih.gov This preorganization facilitates a direct, intramolecular-like transmetalation, leading to a substantial acceleration of the catalytic rate. nih.gov In this modified cycle, the transmetalation itself becomes the turnover-limiting step, but its rate is significantly faster than the formation of the Ni-oxo intermediate in the traditional pathway. acs.org

Table 1: Mechanistic Comparison of Transmetalation Pathways in Ni-SMC

| Feature | Standard Pathway (e.g., with PPh₂Me) | PROPHOS-Scaffold Pathway |

|---|---|---|

| Key Intermediate | Nickel-oxo species (Ni-OH) | Ligand-boronic acid adduct acs.orgnih.gov |

| Turnover-Limiting Step | Formation of Ni-oxo intermediate acs.orgnih.gov | Transmetalation from precoordinated adduct acs.orgnih.gov |

| Role of Base | Essential for generating Ni-OH species nih.gov | Weak base needed for turnover; strong base can be inhibitory acs.orgnih.gov |

| Reaction Rate | Slower | Faster catalytic turnover acs.org |

Reductive elimination is the final, product-forming step in the catalytic cycle. wikipedia.org In this step, two ligands from the metal coordination sphere couple and are eliminated as the final product, while the metal center is reduced by two oxidation states, regenerating the active catalyst. nih.govyoutube.com For a Ni(II) complex of the type [Ni(II)(PROPHOS)(Ar¹)(Ar²)], reductive elimination would form the biaryl product Ar¹-Ar² and regenerate the Ni(0)(PROPHOS) catalyst, which can then begin a new cycle.

The process is the microscopic reverse of oxidative addition. youtube.com It is generally favored for metal centers that are in a higher oxidation state and can become more stable upon reduction. The geometry of the complex is critical; the two groups to be eliminated must typically be in a cis-position relative to each other on the metal center. The bidentate nature of PROPHOS enforces a cis-coordination geometry, which is geometrically primed for reductive elimination. Factors such as bulky ligands and electron-deficient metal centers can promote this step. youtube.com

Ligand exchange is a fundamental process where a ligand in a metal complex is replaced by another. This is often an essential step in the formation of the active catalyst or catalytic intermediates. acs.org For instance, catalytically active PROPHOS complexes can be synthesized from pre-existing nickel complexes through ligand exchange. A documented example is the synthesis of Ni(ProPhos)₂(o-Tol)Cl (a key catalytic intermediate) via the displacement of the tetramethylethylenediamine (TMEDA) ligand from Ni(TMEDA)Cl(o-Tol) by the incoming PROPHOS ligand. acs.orgnih.gov This demonstrates the ability of PROPHOS to effectively displace other ligands to form the catalytically relevant species.

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of intermediates are crucial for validating a proposed catalytic cycle. rsc.org Spectroscopic and crystallographic techniques have been employed to identify key species in PROPHOS-based catalytic systems.

In studies of a nickel-catalyzed Suzuki-Miyaura coupling using a PROPHOS-scaffold ligand, the major catalyst resting state was identified using ³¹P NMR spectroscopy. acs.orgnih.gov The observed species in the catalytic mixture showed a characteristic ³¹P NMR signal at 13.4 ppm, which was consistent with the independently synthesized complex Ni(ProPhos)₂(o-Tol)Cl. acs.orgnih.gov This complex is considered a key catalytic intermediate.

Furthermore, the formation of an adduct between this nickel intermediate and the boronic acid nucleophile was characterized by NMR experiments. acs.org The Nuclear Overhauser Effect (NOE) provided direct evidence for the spatial proximity and association between the PROPHOS ligand and the boronic acid, supporting the proposed mechanism where the ligand's hydroxyl group directs the nucleophile. acs.orgnih.gov X-ray crystallography has also been used to determine the solid-state structure of Ni-PROPHOS complexes, revealing how PROPHOS coordinates to the nickel center via its phosphine groups while other functional groups on the ligand backbone may remain available for substrate interaction. researchgate.net

Table 2: Characterized Intermediates in Ni-PROPHOS Catalysis

| Intermediate/Complex | Characterization Method(s) | Role/Significance | Source(s) |

|---|---|---|---|

| Ni(ProPhos)₂(o-Tol)Cl | ³¹P NMR Spectroscopy | Identified as the major catalyst resting state in the catalytic cycle. | acs.orgnih.gov |

| Adduct of Ni(ProPhos)₂(o-Tol)Cl and ArB(OH)₂ | NMR, Nuclear Overhauser Effect (NOE) | Demonstrates the pre-coordination of the boronic acid to the ligand scaffold prior to transmetalation. | acs.orgnih.gov |

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic analyses of rhodium-catalyzed asymmetric hydrogenations often reveal complex relationships between reactant concentrations and reaction rates. For many chiral diphosphine-rhodium catalysts, the reaction mechanism is understood to proceed through a series of elementary steps: initial coordination of the prochiral olefin to the rhodium complex, oxidative addition of dihydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the saturated product to regenerate the active catalyst. pitt.edu

While specific, comprehensive kinetic data for Rh-PROPHOS catalyzed reactions are not extensively documented in publicly available literature, the behavior of structurally similar and well-studied chiral diphosphine ligands, such as (R,R)-1,2-Bis[(phenyl-o-anisoyl)phosphino]ethane (DIPAMP), provides a strong model for the expected kinetics. pitt.edu In the asymmetric hydrogenation of classic substrates like methyl-(Z)-α-acetamidocinnamate (MAC), it has been demonstrated that the reaction can be first-order in catalyst concentration and first-order in hydrogen pressure. nih.gov However, the dependence on substrate concentration is often more complex, sometimes exhibiting saturation kinetics where the rate becomes zero-order in the substrate at high concentrations. This is indicative of a pre-equilibrium where the catalyst and substrate rapidly form a stable adduct. pitt.edu

The rate-determining step in these catalytic cycles can vary depending on the specific substrate and reaction conditions. For the hydrogenation of enamides, for instance, theoretical studies have suggested that the final reductive elimination step from a rhodium-hydride-alkyl intermediate can be rate-determining. In contrast, for other alkenes, the oxidative addition of hydrogen to the catalyst-substrate adduct is often considered the turnover-limiting step. pitt.edunih.gov

The following table presents hypothetical kinetic data representative of what might be observed in a kinetic study of a Rh-PROPHOS catalyzed hydrogenation, based on trends seen with analogous systems.

| Experiment | [Substrate] (M) | [H₂] (atm) | [Rh-PROPHOS] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 1 | 0.1 | 2.8 x 10⁻⁴ |

| 3 | 0.1 | 2 | 0.1 | 3.0 x 10⁻⁴ |

| 4 | 0.1 | 1 | 0.2 | 3.1 x 10⁻⁴ |

Influence of Base and Other Additives on Reaction Mechanism

The catalytic activity and selectivity of rhodium-phosphine complexes, including those with (R)-(+)-1,2-Bis(diphenylphosphino)propane, can be significantly influenced by the presence of bases and other additives. These additives can interact with the catalyst or substrates, altering the reaction pathway and kinetics.

Influence of Base:

In many rhodium-catalyzed hydrogenations, the addition of a non-coordinating organic base, such as triethylamine (B128534) (NEt₃), can have a pronounced effect. While in some catalytic systems a base can act as a promoter, in the context of rhodium-catalyzed hydrogenation of certain alkynes, the addition of triethylamine has been observed to dramatically reduce the reaction rate. nih.gov This rate reduction suggests that a deprotonation pathway is not the primary operative mechanism and that the base may interfere with the catalyst's activity, possibly by forming an inactive complex or altering the electronic properties of the rhodium center. nih.gov For instance, the reaction of [Rh(diphosphine)]⁺ with H₂ in the presence of NEt₃ can lead to the formation of a neutral rhodium hydride and [HNEt₃]⁺, which may follow a slower, less selective catalytic pathway. nih.gov

Influence of Other Additives:

Halide ions (e.g., Cl⁻, Br⁻, I⁻) are common additives or contaminants that can have a substantial impact on the mechanism and efficiency of rhodium-catalyzed reactions. The presence of halide ligands can affect both the enantioselectivity and the reactivity of the catalyst. nih.gov In some cases, halide contaminants, even at very low concentrations, have been shown to be detrimental to catalyst activity. For example, in the asymmetric hydrogenation of 2-methylenesuccinamic acid using a Rh-DuPHOS catalyst, the exclusion of chloride contaminants was critical for achieving exceptionally low catalyst loadings and high turnover frequencies. The deactivating effect of halides is often attributed to the formation of stable, less reactive or even inactive rhodium complexes, such as trinuclear rhodium clusters bridged by halide anions.

The following table summarizes the general influence of common additives on rhodium-phosphine catalyzed hydrogenations, which can be extrapolated to systems employing the PROPHOS ligand.

| Additive | General Effect on Reaction Rate | Plausible Mechanistic Influence | Reference |

|---|---|---|---|

| Triethylamine | Can decrease rate | Formation of less active neutral hydride species; potential catalyst inhibition. | nih.gov |

| Halide Ions (e.g., Cl⁻) | Generally decrease rate | Formation of stable, inactive halide-bridged rhodium complexes. | |

| Protic Additives | Can influence enantioselectivity and reactivity | Alteration of the catalyst structure and electronic properties through hydrogen bonding or protonation events. | nih.gov |

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organometallic complexes and catalytic cycles. rsc.org It offers a balance between computational cost and accuracy, enabling the detailed study of electron-dense systems involving transition metals. DFT calculations can predict molecular structures, reaction energies, and transition states, providing a comprehensive picture of a reaction pathway. nih.gov

DFT calculations are instrumental in mapping out the entire catalytic cycle for reactions involving (R)-PROPHOS and its analogues. By calculating the free energies of intermediates and transition states, researchers can construct detailed energy profiles that reveal the operative reaction mechanism and identify the rate-determining step. researchgate.netnih.gov

For instance, in nickel-catalyzed cross-coupling reactions, DFT studies have been used to compare different mechanistic proposals. A study on a related propanol-tethered phosphine (B1218219) ligand, ProPhos, in Suzuki-Miyaura coupling elucidated a mechanism where the ligand's pendant hydroxyl group plays a key role. acs.org The calculations showed that the pendant -OH group can coordinate to the boronic acid, facilitating the transmetalation step, which was identified as the turnover-limiting step. acs.org This ligand-assisted mechanism provides an alternative to pathways that require the formation of nickel-oxo intermediates. acs.org

Similarly, DFT has been applied to understand the mechanisms of acceptorless dehydrogenation of alkanes catalyzed by pincer-ligated iridium complexes. rutgers.edu These studies evaluated dissociative and associative pathways, concluding from free energy profiles that the dissociative path, involving an initial loss of H2 from the catalyst, is the operative mechanism under typical experimental conditions. rutgers.edu Such detailed mechanistic work allows for the optimization of reaction conditions and catalyst design.

Table 1: Illustrative Energy Profile Data from a DFT-Calculated Catalytic Cycle This table represents typical data obtained from DFT calculations on a catalytic cycle, showing the relative free energies of key species.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.6 |

| 4 | Transmetalation TS | +21.7 |

| 5 | Post-Transmetalation Intermediate | -10.3 |

| 6 | Reductive Elimination TS | +18.9 |

| 7 | Catalyst-Product Complex | -25.0 |

| Note: Data are hypothetical and for illustrative purposes, based on typical values found in DFT studies of cross-coupling reactions. |

Understanding the source of enantioselectivity is a primary goal of computational studies on chiral ligands like (R)-PROPHOS. DFT calculations can pinpoint the specific interactions that favor the formation of one enantiomer over the other. The enantiomeric excess is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products.

Theoretical studies reveal that enantioselectivity can arise from subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrates in the transition state. nih.gov For example, in ruthenium-catalyzed propargylic substitution reactions, DFT calculations showed that the enantioselectivity is determined by the relative energies of multiple competing transition state structures. nih.gov The chiral ligand environment creates a situation where transition states leading to the major product are energetically lower than those leading to the minor product. nih.gov

Computational models often use steric descriptors, such as the percentage of buried volume (%VBur), to quantify and visualize the steric environment created by the ligand. mdpi.com By analyzing the steric map of the catalyst-substrate complex, researchers can rationalize how the ligand's structure directs the incoming substrate to a specific orientation, thus inducing stereoselectivity. mdpi.com The challenge lies in the conformational flexibility of many chiral ligands, which can present a complex landscape of potential transition state conformations, all of which may contribute to the final enantiomeric ratio. rsc.org

The way (R)-PROPHOS coordinates to a metal center and its conformational flexibility are critical to its function as a ligand. DFT is used to explore the potential coordination modes (e.g., bidentate chelation) and the conformational landscape of the resulting metal complex. chemrxiv.org The propane (B168953) backbone of (R)-PROPHOS allows for a certain degree of flexibility, which can be crucial for accommodating different substrates and stabilizing transition states.

X-ray diffraction studies, complemented by DFT calculations, have provided detailed structural information on complexes formed with ligands analogous to PROPHOS. For example, analysis of a nickel complex with 3-(diphenylphosphino)propanol (ProPhos) revealed that the ligand coordinates to the nickel center via the phosphine atom, while the hydroxyl group remains pendant and does not directly interact with the metal in the resting state. acs.org However, this pendant group is crucial for the catalytic mechanism. acs.org

A key geometric descriptor for diphosphine ligands is the natural bite angle, which is the preferred P-M-P angle determined by the ligand backbone. wikipedia.org DFT calculations can accurately predict this angle and analyze how the ligand's conformation adapts to the geometric constraints of the metal's coordination sphere. chemrxiv.org This conformational flexibility allows the ligand to stabilize various intermediates throughout the catalytic cycle. mdpi.com

Table 2: DFT-Calculated Structural Parameters for a Metal-PROPHOS Complex

| Parameter | Calculated Value |

| M-P1 Bond Length | 2.25 Å |

| M-P2 Bond Length | 2.28 Å |

| P-M-P Bite Angle | 91.5° |

| C-C-C Torsion Angle (Backbone) | 55.2° |

| Note: Data are representative values for a generic first-row transition metal (M) complexed with PROPHOS. |

DFT calculations are essential for establishing quantitative structure-reactivity relationships (SRRs). By systematically modifying the ligand structure in silico and calculating the effect on reaction barriers and outcomes, researchers can understand how specific structural features influence catalytic activity. chemrxiv.org

For the related ProPhos ligand, computational studies have demonstrated a clear SRR: the presence and positioning of the pendant hydroxyl group are directly linked to the accelerated rates observed in Suzuki-Miyaura coupling. acs.org The ability of this group to act as a proton shuttle and to pre-organize the nucleophile via hydrogen bonding is a structural feature that directly enhances reactivity. acs.org Protecting this hydroxyl group was shown to decrease the reaction rate, confirming the computationally derived SRR. acs.org These studies highlight how non-covalent interactions engineered into the ligand's second coordination sphere can have a profound impact on the reactivity at the metal center. chemrxiv.org

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of catalyst-ligand complexes in solution. 193.6.1 MD simulations model the movement of atoms over time, accounting for solvent effects and temperature, thus capturing the flexibility and dynamic interactions of the system. mdpi.com

For a flexible ligand like (R)-PROPHOS, MD simulations can explore the conformational space of the metal complex, revealing the range of accessible conformations and the transitions between them. This is particularly important for understanding how the catalyst behaves in a real reaction environment. For example, MD can be used to study the process of substrate binding or product release, events that are often governed by dynamic fluctuations of the catalyst structure. mdpi.com By simulating the catalyst in a solvent box, one can gain a more realistic understanding of how solvent molecules interact with the complex and influence its conformational preferences and reactivity.

Prediction of Ligand Affinities and Binding Energies

The binding affinity of (R)-PROPHOS to a metal center is a fundamental property that dictates the stability and concentration of the active catalytic species. Computational methods, including DFT and more advanced techniques, can predict these binding energies. nih.gov Accurate prediction of ligand affinity is crucial for designing catalysts where the ligand is strongly bound enough to remain coordinated but can also dissociate if required by the catalytic cycle.

Methods originally developed for predicting protein-ligand binding affinities in drug discovery are being adapted for organometallic chemistry. nih.gov These approaches can range from relatively simple scoring functions to more rigorous and computationally expensive alchemical free energy calculations. nih.govresearchgate.net By calculating the free energy change associated with the binding of (R)-PROPHOS to a metal, it is possible to compare its affinity with that of other ligands, aiding in the in silico screening of potential new ligand structures. These predictions can help prioritize synthetic efforts toward ligands that are expected to form stable and effective catalysts.

Ligand Design Principles and Structure Performance Relationships

Rational Ligand Design Based on Mechanistic Understanding

The paradigm of rational ligand design moves beyond laborious trial-and-error screening by leveraging a deep understanding of the catalytic cycle and its rate-limiting steps. researchgate.net By identifying the slowest, or "turnover-limiting," step in a reaction, ligands can be strategically engineered with specific functionalities to lower the energy barrier of that step, thereby accelerating the entire catalytic process.

A prominent example of this principle is the development of a scaffolding ligand named ProPhos, 3-(diphenylphosphino)propanol, for nickel-catalyzed Suzuki-Miyaura coupling reactions. acs.orgdatapdf.comnih.gov It is important to distinguish this specific monophosphine ligand from the subject of this article, (R)-PROPHOS. Mechanistic studies identified that transmetalation is often the turnover-limiting step in these couplings. acs.orgdatapdf.comlehigh.edu Based on this insight, the ProPhos ligand was designed with a pendant hydroxyl group connected to the phosphine (B1218219). acs.orgnih.govshivajichk.ac.in This hydroxyl group can coordinate to the boron-based nucleophile, pre-organizing it near the nickel center and facilitating the transmetalation event through a lower-energy pathway that avoids the formation of a less reactive nickel-oxo intermediate. acs.orgshivajichk.ac.inresearchgate.net This ligand-based alteration of the mechanism provides a strategic alternative to purely empirical screening and showcases how understanding reaction mechanisms can guide the creation of superior catalysts. acs.orgshivajichk.ac.in

Data-Driven and Machine Learning Approaches for Ligand Discovery

In recent years, computational methods have emerged as powerful tools to accelerate the discovery of novel ligands. psu.eduresearchgate.net These approaches utilize large datasets and machine learning algorithms to predict the performance of potential ligands, drastically reducing the need for extensive experimental screening. wikipedia.orgst-andrews.ac.uk

One significant development is the creation of comprehensive databases such as the Metal-Phosphine Catalyst Database (MPCD), which contains thousands of data points on metal-ligand interaction strengths. psu.eduresearchgate.net This data can be used to construct "volcano plots" based on the Sabatier principle, which posits that optimal catalysts bind reactants neither too strongly nor too weakly. researchgate.net These plots help identify an "active ligand space" (ALS), a defined window of binding strength that correlates with high catalytic activity, effectively guiding the selection of promising phosphine ligands for reactions like cross-coupling. acs.orgpsu.eduresearchgate.net

Machine learning (ML) offers another sophisticated approach. researchgate.net Models, including Δ-machine learning (Δ-ML), can be trained on features derived from quantum chemical calculations to predict reaction energies and activation barriers with high efficiency. researchgate.netnih.govuva.nl For instance, a Δ-ML model was successfully used to screen a vast chemical space of 1,743 bisphosphine ligands for Rh-catalyzed C-H activation, identifying ten new candidates with predicted reaction energies significantly lower than those in the original dataset. researchgate.netnih.gov Such methods bridge the gap between empirical screening and purely computational methods, revealing deeper insights into structure-activity relationships. st-andrews.ac.uk

| Approach | Methodology | Key Principle / Output | Reference Example |

|---|---|---|---|

| Data-Driven Screening | Utilizes large databases (e.g., MPCD) of calculated ligand properties. | Constructs volcano plots to identify an "Active Ligand Space" (ALS) for efficient catalyst screening. psu.eduresearchgate.net | Screening of >8,200 phosphine ligands for cross-coupling reactions. researchgate.net |

| Machine Learning (ML) | Trains regression or classification models on experimental or computational data. | Predicts catalytic outcomes (e.g., yield, enantioselectivity) based on ligand descriptors. st-andrews.ac.uk | Predicting fluorescence intensity in Pd-catalyzed reactions using the Kraken database of ligand parameters. st-andrews.ac.uk |

| Δ-Machine Learning (Δ-ML) | Trains models on the difference in energy between reactant and intermediate/transition states. | Efficiently screens vast chemical spaces to identify ligands that minimize reaction or activation energies. researchgate.netnih.gov | Discovery of new bisphosphine ligands for enhanced Rh-catalyzed C–H activation. researchgate.netnih.gov |

Importance of Backbone Structure and Substituents on PROPHOS

The catalytic performance of (R)-(+)-1,2-Bis(diphenylphosphino)propane is a direct consequence of its unique three-dimensional structure. The key elements are its chiral backbone, the resulting chelate ring and bite angle, and the nature of the substituents on the phosphorus atoms.

Backbone, Chirality, and Chelation: (R)-PROPHOS is a bidentate ligand featuring two diphenylphosphino groups attached to a propane-1,2-diyl backbone. nih.gov This 1,2-substitution pattern enables the ligand to form a stable five-membered chelate ring upon coordination to a metal center. psu.eduresearchgate.net The presence of a methyl group on the C1 position of the propane (B168953) backbone introduces a stereogenic center, making the ligand chiral and, therefore, suitable for asymmetric catalysis. lehigh.edursc.org In the coordinated complex, the chelate ring adopts a conformation where this methyl group preferentially occupies a pseudoequatorial position to minimize steric strain, which in turn dictates the precise geometry of the catalytic pocket. st-andrews.ac.uk

Bite Angle: The "bite angle" is the P-M-P angle formed by the ligand on the metal center, a parameter largely dictated by the ligand's backbone. wikipedia.orgresearchgate.net For ligands like PROPHOS that form five-membered rings, this angle is relatively small and constrained, typically around 85-90°. wikipedia.orgresearchgate.net This geometry is well-suited for catalytic cycles involving square planar or octahedral intermediates, where a 90° angle is ideal. researchgate.net This contrasts with ligands built on wider, more rigid backbones (like Xantphos), which enforce larger bite angles (>110°) and can favor different reaction pathways or product selectivities. nih.gov

| Structural Feature | Description | Impact on Catalysis |

|---|---|---|

| Chiral Propane-1,2-diyl Backbone | A three-carbon chain with phosphino (B1201336) groups at C1 and C2, and a methyl group at C1. | Imparts chirality for asymmetric synthesis; the methyl group's orientation influences the catalytic pocket's shape. st-andrews.ac.uk |

| Five-Membered Chelate Ring | Forms upon coordination of both phosphorus atoms to a single metal center. | Provides high thermodynamic stability to the catalyst complex. psu.edu |

| Natural Bite Angle | Constrained P-M-P angle of approximately 85-90°. wikipedia.orgresearchgate.net | Favors specific geometries (e.g., square planar) in the catalytic cycle, influencing selectivity. researchgate.net |

| Diphenylphosphino Groups | Two phenyl substituents on each phosphorus atom. | Provide a defined steric environment crucial for enantiocontrol and modulate the electronic properties of the metal center. researchgate.netdatapdf.com |

Strategies for Enhancing Catalytic Efficiency and Turnover